Cas no 130-03-0 (2,3-dihydro-1-benzothiophen-3-one)
2,3-dihydro-1-benzothiophen-3-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzothiophen-3(2H)-one
- Benzo[b]thiophen-3(2H)-one
- 1-benzothiophen-3-one
- 1-BENZOTHIOPHEN-3-OL
- 2,3-dihydro-1-benzothiophen-3-one
- AKOS006280949
- FT-0647985
- MFCD08061607
- SY030591
- ADHAJDDBRUOZHJ-UHFFFAOYSA-N
- SCHEMBL4778774
- A888795
- DTXSID70450750
- 1-benzothiophen-3-one;
- SCHEMBL69404
- J-504227
- GS-4488
- F0211-0053
- CS-W003457
- EN300-69755
- benzo[b]thiophen-3-one
- AM20020379
- 130-03-0
- FS-2956
- 2H-1-benzothiophen-3-one
- DB-062721
-
- MDL: MFCD08061607
- Inchi: 1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2
- InChI Key: ADHAJDDBRUOZHJ-UHFFFAOYSA-N
- SMILES: S1CC(C2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 150.01400
- Monoisotopic Mass: 150.01393598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- Density: 1.31
- Boiling Point: 273.4℃ at 760 mmHg
- Flash Point: 143.683°C
- Refractive Index: 1.65
- PSA: 42.37000
- LogP: 1.97500
2,3-dihydro-1-benzothiophen-3-one Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2,3-dihydro-1-benzothiophen-3-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dihydro-1-benzothiophen-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B411483-25mg |
Benzo[b]thiophen-3(2H)-one |
130-03-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411483-50mg |
Benzo[b]thiophen-3(2H)-one |
130-03-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B411483-250mg |
Benzo[b]thiophen-3(2H)-one |
130-03-0 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Alichem | A169004362-250mg |
Benzo[b]thiophen-3(2H)-one |
130-03-0 | 95% | 250mg |
329.28 USD | 2021-06-01 | |
| Alichem | A169004362-1g |
Benzo[b]thiophen-3(2H)-one |
130-03-0 | 95% | 1g |
822.22 USD | 2021-06-01 | |
| Alichem | A169004362-5g |
Benzo[b]thiophen-3(2H)-one |
130-03-0 | 95% | 5g |
969.60 USD | 2021-06-01 | |
| Fluorochem | 077331-250mg |
1-Benzothiophen-3(2H)-one |
130-03-0 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 077331-1g |
1-Benzothiophen-3(2H)-one |
130-03-0 | 95% | 1g |
£84.00 | 2022-03-01 | |
| Fluorochem | 077331-5g |
1-Benzothiophen-3(2H)-one |
130-03-0 | 95% | 5g |
£296.00 | 2022-03-01 | |
| Chemenu | CM121721-1g |
Benzo[b]thiophen-3(2H)-one |
130-03-0 | 95%+ | 1g |
$130 | 2024-08-02 |
2,3-dihydro-1-benzothiophen-3-one Suppliers
2,3-dihydro-1-benzothiophen-3-one Related Literature
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Alessandro Fraleoni,Paolo Zanirato J. Chem. Res. (S) 1999 542
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R. P. Dickinson,B. Iddon J. Chem. Soc. C 1970 1926
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3. Nucleophile-induced cyclisation of 2-diazo-2′-thiocyanatoacetophenone: 2-(cyanohydrazono)- and 2-(triphenylphosphoranylidenehydrazono)benzo[b]thiophen-3(2H)-oneWilliam T. Flowers,Geoffrey Holt,Michael A. Hope,Constantine P. Poulos J. Chem. Soc. Perkin Trans. 1 1975 286
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4. Reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidineKatherine Buggle,Patrick McManus,Daniel O'Sullivan J. Chem. Soc. Perkin Trans. 1 1978 1136
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5. Substitution reactions of benzo[b]thiophen derivatives. Part V. t-Butylation of benzo[b]thiophen and nitration of 3-t-butylbenzo[b]thiophen-2-carboxylic acidJ. Cooper,R. M. Scrowston J. Chem. Soc. Perkin Trans. 1 1972 414
Additional information on 2,3-dihydro-1-benzothiophen-3-one
Comprehensive Analysis of 2,3-Dihydro-1-benzothiophen-3-one (CAS No. 130-03-0): Properties, Applications, and Industry Trends
2,3-Dihydro-1-benzothiophen-3-one (CAS 130-03-0), a heterocyclic organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique benzothiophene backbone. This sulfur-containing scaffold is structurally analogous to indanone, but its thiophene ring modification imparts distinct electronic properties, making it valuable for designing photoactive materials and bioactive intermediates. Recent studies highlight its role in developing OLED emitters and small-molecule drugs, aligning with growing interest in sustainable electronics and targeted therapies.
The compound's molecular structure (C8H6OS) features a planar aromatic system with a ketone group at the 3-position, enabling diverse chemical derivatization pathways. Researchers frequently utilize it as a precursor for thiophene-based polymers, which are pivotal in organic photovoltaics – a hot topic given the global push for renewable energy solutions. Computational chemistry studies reveal its HOMO-LUMO gap (~3.4 eV) suggests potential in blue-light-emitting materials, addressing industry demands for energy-efficient displays.
In pharmaceutical contexts, 2,3-dihydro-1-benzothiophen-3-one serves as a key intermediate for kinase inhibitors and anti-inflammatory agents. Its structural motif appears in several clinical candidates targeting neurodegenerative diseases – a trending research area as populations age. The compound's metabolic stability and blood-brain barrier permeability make it attractive for CNS drug discovery, frequently discussed in medicinal chemistry forums.
Synthetic methodologies for CAS 130-03-0 have evolved significantly. Traditional routes involving Friedel-Crafts acylation of benzothiophene are being supplanted by catalytic C-H activation techniques, reflecting the pharmaceutical industry's focus on atom economy and green chemistry. Recent patents describe flow chemistry approaches for its production, answering the growing demand for continuous manufacturing in API synthesis.
Analytical characterization of this compound typically employs HPLC-MS (retention time ~6.2 min in reverse-phase) and FT-IR spectroscopy (notable carbonyl stretch at 1685 cm-1). These quality control protocols are critical given its use in high-value applications. The crystalline form exhibits a melting point of 72-74°C, with polymorph studies gaining attention due to patent landscape considerations in drug development.
Environmental and toxicological profiles of 2,3-dihydro-1-benzothiophen-3-one have been assessed per OECD guidelines, showing moderate biodegradability. Its ecotoxicity data informs handling procedures, particularly for industrial-scale applications – a concern frequently raised in ESG-focused corporate policies. Proper waste management protocols are recommended, especially for aqueous workup streams containing this compound.
The commercial landscape for CAS 130-03-0 reflects broader fine chemicals market trends. Major suppliers offer it at >98% purity, with pricing influenced by pharmaceutical demand cycles. Custom derivatization services have emerged as a value-added offering, catering to research institutions exploring its structure-activity relationships. Market analysts note increased procurement by contract research organizations developing cancer therapeutics.
Emerging applications include its use as a ligand precursor in transition metal catalysis, particularly for cross-coupling reactions central to API synthesis. Materials scientists are investigating its incorporation into metal-organic frameworks (MOFs) for gas storage applications, coinciding with hydrogen economy initiatives. These developments position 2,3-dihydro-1-benzothiophen-3-one as a versatile building block across disciplines.
Regulatory aspects for this compound vary by jurisdiction, with most regions classifying it as a standard laboratory chemical. Proper SDS documentation must accompany shipments, detailing handling precautions. The absence of controlled substance listings facilitates global trade, though REACH compliance requires thorough safety data packages for EU market access.
Future research directions likely include enantioselective synthesis of its chiral derivatives and exploration of electrochemical properties for battery materials. The compound's structure-property relationships continue to inspire computational studies using AI-assisted molecular design tools – a convergence point for digital chemistry and experimental research. These advancements ensure 130-03-0 remains relevant in next-generation scientific innovation.
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